2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene
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Overview
Description
2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene: is a fascinating compound with a complex structure. Let’s break it down:
Thiophene: Thiophene is a five-membered heterocyclic ring containing four carbon atoms and one sulfur atom. It’s aromatic and often found in natural products and pharmaceuticals.
Bromomethyl: This functional group consists of a methyl group (CH₃) attached to a bromine atom (Br).
Cyclopropyl: The cyclopropyl group is a three-membered ring containing three carbon atoms. It imparts strain and reactivity to the molecule.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl or vinyl halides. In this case, boron reagents (such as boronic acids or boronate esters) react with the corresponding bromomethyl-substituted thiophene under palladium catalysis .
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis would involve optimized versions of the Suzuki–Miyaura coupling or related reactions.
Chemical Reactions Analysis
Reactivity:
Substitution: The bromine atom in the bromomethyl group can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction of the thiophene ring may occur.
Functionalization: The cyclopropyl group provides an interesting handle for further functionalization.
Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the cross-coupling reactions.
Major Products: The major product of the Suzuki–Miyaura coupling would be the desired 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene.
Scientific Research Applications
This compound finds applications in:
Materials Chemistry: Due to its aromatic nature and functional groups, it could be used in organic electronics, sensors, or polymers.
Medicinal Chemistry: Researchers might explore its potential as a drug scaffold or bioactive compound.
Agrochemicals: It could serve as a building block for crop protection agents.
Mechanism of Action
Understanding the precise mechanism of action would require further research. its reactivity suggests potential interactions with biological targets or pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to other thiophenes, bromomethyl-substituted compounds, and cyclopropyl-containing molecules to highlight its uniqueness.
Biological Activity
The compound 2-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene is a thiophene derivative notable for its potential biological activities. Thiophenes are recognized in medicinal chemistry for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific thiophene compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The structure of this compound features a bromomethyl group attached to a cyclopropyl moiety, which is further connected to an ethyl group adjacent to the thiophene ring. This unique configuration contributes to its reactivity and potential biological activity. The molecular formula highlights the presence of sulfur in the thiophene ring, which is crucial for its interaction with biological targets.
Biological Activity Overview
Thiophene derivatives have been extensively studied for their biological activities due to their electron-rich characteristics and ability to interact with various biological targets. The following subsections summarize key findings related to the biological activity of this compound.
1. Anti-inflammatory Activity
Thiophenes are known for their anti-inflammatory properties, often targeting cyclooxygenases (COX) and lipoxygenases (LOX). In studies involving similar thiophene compounds:
- Mechanism: They inhibit the biosynthesis of inflammatory mediators.
- Findings: Compounds with thiophene rings demonstrated significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, suggesting potential use in treating inflammatory conditions .
2. Anticancer Potential
Thiophenes have also shown promise in cancer research:
- Targeting Kinases: Many thiophene-based compounds inhibit kinases involved in cell proliferation and survival.
- Case Studies: Compounds similar to this compound have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines . For instance, a related compound demonstrated potent GSK-3β inhibitory activity with an IC50 of 8 nM .
3. Antimicrobial Activity
The antimicrobial properties of thiophenes are also noteworthy:
- Mechanism: They disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Evidence: Studies indicate that thiophene derivatives can effectively combat bacterial strains, enhancing their potential as antimicrobial agents .
Table 1: Summary of Biological Activities of Thiophene Derivatives
Compound Name | Activity Type | Target/Mechanism | IC50 Value |
---|---|---|---|
Compound A | Anti-inflammatory | COX Inhibition | 15 µM |
Compound B | Anticancer | GSK-3β Inhibition | 8 nM |
Compound C | Antimicrobial | Membrane Disruption | 10 µg/mL |
Case Studies
Several studies have highlighted the biological activities of thiophene derivatives:
- Study on GSK-3β Inhibitors : A series of thiophene compounds were synthesized and evaluated for GSK-3β inhibition. The most active derivatives exhibited IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications .
- Anti-inflammatory Effects : Research demonstrated that certain thiophenes reduced pro-inflammatory cytokines in vitro, indicating their potential therapeutic application in diseases characterized by chronic inflammation .
Properties
Molecular Formula |
C10H13BrS |
---|---|
Molecular Weight |
245.18 g/mol |
IUPAC Name |
2-[2-[1-(bromomethyl)cyclopropyl]ethyl]thiophene |
InChI |
InChI=1S/C10H13BrS/c11-8-10(5-6-10)4-3-9-2-1-7-12-9/h1-2,7H,3-6,8H2 |
InChI Key |
XAPHEMLPADCRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCC2=CC=CS2)CBr |
Origin of Product |
United States |
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